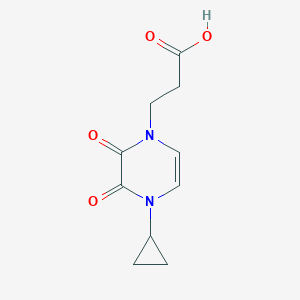![molecular formula C12H16Cl2N2O B6462160 4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2549044-11-1](/img/structure/B6462160.png)
4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride (also known as 4-AM-PCC) is an organic compound that has a wide range of applications in research and laboratory experiments. It is a white, crystalline solid that is soluble in water and ethanol. 4-AM-PCC has been used in various scientific research applications, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of new drugs. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-AM-PCC.
Wissenschaftliche Forschungsanwendungen
4-AM-PCC has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as those used in the synthesis of pharmaceuticals and other drugs. It has also been used in the study of biochemical and physiological effects, such as the effects of drug metabolism and the effects of drug-drug interactions. In addition, 4-AM-PCC has been used in the development of new drugs, such as those used in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 4-AM-PCC is not yet fully understood. However, it is known that 4-AM-PCC binds to proteins in the body, which leads to the activation of certain enzymes and the inhibition of others. This leads to the alteration of biochemical and physiological processes in the body, which can lead to various effects, such as the inhibition of certain enzymes or the activation of certain receptors.
Biochemical and Physiological Effects
4-AM-PCC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. It has also been shown to activate certain receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In addition, 4-AM-PCC has been shown to have anti-inflammatory and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-AM-PCC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive to purchase. In addition, it has a wide range of applications in research and laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, 4-AM-PCC is not very stable and can degrade over time, which can affect the accuracy of results. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 4-AM-PCC. One potential direction is the development of new drugs based on 4-AM-PCC. Another potential direction is the use of 4-AM-PCC in the synthesis of other organic compounds. In addition, 4-AM-PCC could be used to study the effects of drug-drug interactions and the effects of drug metabolism. Finally, 4-AM-PCC could be used to develop new methods for the synthesis of organic compounds.
Synthesemethoden
4-AM-PCC is synthesized from 4-chlorophenylmagnesium bromide and pyrrolidin-2-one. The reaction is carried out in the presence of anhydrous aluminum chloride and aqueous sodium hydroxide. The reaction is then quenched with hydrochloric acid and the product is isolated by vacuum filtration. The product is then purified by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-11-3-1-9(2-4-11)7-15-8-10(6-14)5-12(15)16;/h1-4,10H,5-8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFHHJAQZRNWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462089.png)
![12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462095.png)
![14-bromo-12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462100.png)

![12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462107.png)
![N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazine-1-carboxamide](/img/structure/B6462120.png)
![2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6462123.png)
![3-(2-{4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462135.png)
![5-propyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462138.png)
![4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462150.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6462153.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide](/img/structure/B6462168.png)
![5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462172.png)
